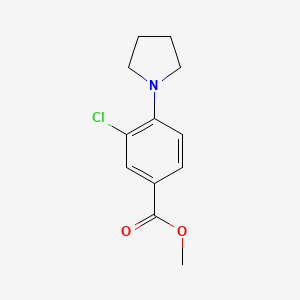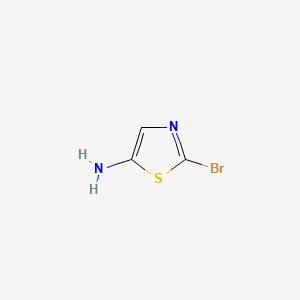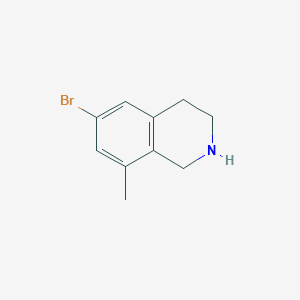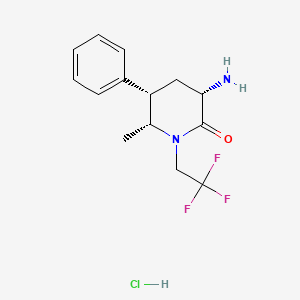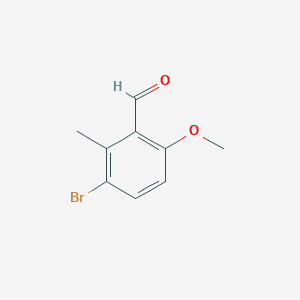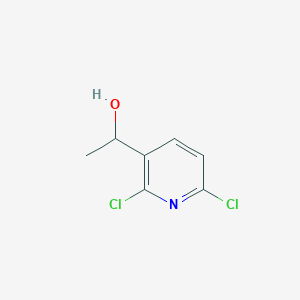
1-(2,6-Dichloro-pyridin-3-yl)-ethanol
説明
科学的研究の応用
Polymer Chemistry Applications
1-(2,6-Dichloro-pyridin-3-yl)-ethanol, a related compound to 2-(pyridin-2-yl)ethanol, has been investigated for its utility as a protecting group for methacrylic acid (MAA) in polymer chemistry. This chemical moiety shows selective removal properties, either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resistant to catalytic hydrogenolysis. These characteristics make it a valuable tool in the synthesis and modification of polymers, such as in the creation of diblock copolymers with polyMAA segments from homopolymers and diblock copolymers with methyl methacrylate and styrene. This application highlights the potential of this compound derivatives in the polymer community due to their commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Medicinal Chemistry Applications
The chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, demonstrates the importance of this compound derivatives in medicinal chemistry. The enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol is prepared through kinetic resolution, showcasing the compound's relevance in developing therapeutic agents (Perrone et al., 2006).
Coordination Chemistry and Catalysis
In coordination chemistry, the interaction of similar derivatives with metal ions has been explored, leading to the development of novel complexes with potential applications in catalysis and material science. For instance, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII highlights the versatility of pyridine derivatives in forming coordination compounds. These complexes have been studied for their potential interactions with biomolecules, indicating their utility in bioinorganic chemistry and as potential therapeutic agents (Mardani et al., 2019).
Synthetic Chemistry
The synthesis and characterization of new pyridine analogs, including this compound derivatives, for pharmacological evaluation illustrate the compound's role in the development of new chemical entities. These compounds undergo various reactions to produce structures with potential antibacterial activity, showcasing the broad application of this chemical moiety in synthetic and medicinal chemistry (Patel & Patel, 2012).
Environmental and Material Science
The study of self-assembled monolayers (SAMs) of pyridine-terminated thiols, including derivatives of this compound, on gold surfaces has implications for environmental and material science. These SAMs have potential applications in the development of sensors, coatings, and electronic devices, demonstrating the versatility of pyridine derivatives in surface chemistry (Silien et al., 2009).
特性
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIHFQQLSYKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




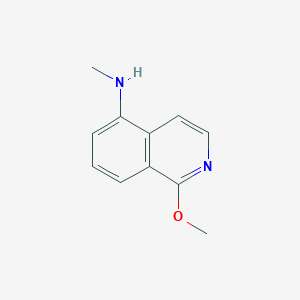

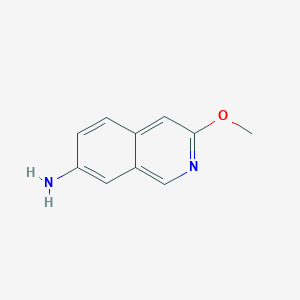
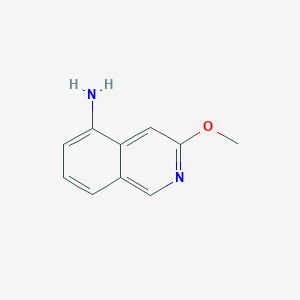
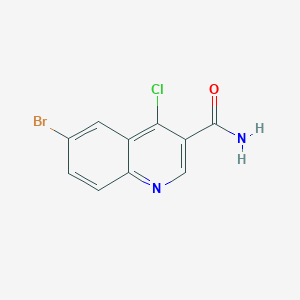
![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)
